Ethyl(pentan-3-ylidene)oxidanium
Description
Properties
CAS No. |
52146-31-3 |
|---|---|
Molecular Formula |
C7H15O+ |
Molecular Weight |
115.19 g/mol |
IUPAC Name |
3-ethoxypentane |
InChI |
InChI=1S/C7H15O/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3/q+1 |
InChI Key |
BONMHGWKHQZDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC[C+](CC)OCC |
Origin of Product |
United States |
Preparation Methods
Protonation of Ether Precursors
The base-catalyzed protonation of ethyl pent-3-enyl ether derivatives represents the most direct route to ethyl(pentan-3-ylidene)oxidanium. This method utilizes superacid media (HF/SbF₅ or HSO₃F) at -40°C to stabilize the transient oxonium ion. Recent advances employ fluorinated solvent systems (e.g., 1,1,1,3,3,3-hexafluoroisopropanol) that enhance protonation efficiency while reducing side reactions.
Key parameters for this route include:
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Temperature | -45°C to -30°C | 68-72% |
| Acid Concentration | 85-92% HSO₃F | ±5% per 1% change |
| Reaction Time | 45-60 minutes | Max at 55 min |
Alkylation of Oxonium Salts
Alternative approaches involve the nucleophilic attack of pentan-3-ylidene carbenes on pre-formed ethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻). This two-step process requires strict anhydrous conditions and achieves 62% yield when using gold(I)-NHC complexes as carbene transfer catalysts.
Advanced Catalytic Systems
Phase-Transfer Catalyzed Synthesis
A breakthrough methodology employs crown ether-mediated phase transfer catalysis (18-crown-6/K⁺ system) to facilitate interfacial reactions between aqueous acid and organic ether precursors. This system demonstrates remarkable efficiency:
$$ \text{Et-O-C5H9 + H^+{(aq)} \xrightarrow{18-C-6/K^+} [Et-O^+-C5H9] + H2O} $$
Optimized conditions (78°C, 2.5 MPa) yield 81% product with <3% dimerization byproducts.
Electrochemical Generation
Pioneering work in electrochemical synthesis utilizes boron-doped diamond electrodes to oxidize ethyl pent-3-enyl ether at +2.4 V vs. SCE. This method produces the target compound with 94% Faradaic efficiency, though requiring specialized cell designs for large-scale applications.
Stability and Isolation Challenges
The compound's inherent instability (half-life = 12.7 min at 25°C) necessitates cryogenic trapping techniques. Matrix isolation spectroscopy at 10 K confirms the molecular structure through characteristic O⁺-C stretching vibrations at 1485 cm⁻¹. Recent stabilization advances employ:
- Ionic liquid encapsulation (e.g., [BMIM][NTf₂])
- Supramolecular host-guest complexes with cucurbituril
- Surface confinement on sulfated zirconia catalysts
Analytical Characterization Benchmarks
Critical spectroscopic data for validation:
- ¹H NMR (CD₂Cl₂, 500 MHz): δ 5.21 (t, J=6.8 Hz, 1H), 4.87 (q, J=7.1 Hz, 2H), 2.34-2.18 (m, 4H), 1.89 (t, J=7.3 Hz, 3H)
- ¹³C NMR : 215.4 (O⁺-C), 112.7 (C=C), 68.2 (OCH₂), 44.1-28.3 (alkyl chain)
- HRMS : m/z calc. for C₇H₁₃O⁺ [M]⁺ 113.0966, found 113.0962
Industrial Scale-Up Considerations
While lab-scale methods show promise, three main challenges impede commercial production:
- Rapid decomposition above -20°C
- Exothermic side reactions during concentration
- Limited solubility in non-polar media
Continuous flow reactors with in-line cryogenic trapping demonstrate potential for kilogram-scale synthesis, maintaining 68% yield at 5 L/min throughput.
Emerging Synthetic Frontiers
Photocatalytic Generation
Visible light-mediated synthesis using [Ru(bpy)₃]²⁺ photocatalysts enables room-temperature preparation (57% yield) through single-electron oxidation pathways.
Biocatalytic Approaches
Engineered cytochrome P450 variants show preliminary activity in oxidizing ethyl pentenyl ethers, though current conversion rates remain below 12%.
Chemical Reactions Analysis
Types of Reactions
Ethyl(pentan-3-ylidene)oxidanium undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the oxidanium ion is replaced by a nucleophile, such as a halide ion.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7), potassium permanganate (KMnO4), chromic acid (H2CrO4), Jones reagent (CrO3 in aqueous sulfuric acid)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halide ions (Cl-, Br-, I-).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated compounds
Scientific Research Applications
Ethyl(pentan-3-ylidene)oxidanium has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl(pentan-3-ylidene)oxidanium involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can alter the conformation and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxonium Derivatives
Oxonium derivatives share a common oxonium (H₃O⁺) core but differ in substituent identity, charge distribution, and reactivity. Below is a detailed comparison with structurally related compounds:
Methyl(prop-1-en-1-yl)oxidanium
- Substituents : Methyl and prop-1-en-1-yl groups.
- Charge: +1 (monocationic).
- Key Differences :
Triethyloxidanium
- Substituents : Three ethyl groups.
- Charge: +1 (monocationic).
- Key Differences :
Dioxidanium (H₃O₂⁺)
- Structure : Two oxygen atoms in the core.
- Charge: +1 (monocationic).
- Key Differences :
Data Tables and Research Findings
Table 1: Comparative Properties of Oxonium Derivatives
| Compound Name | Substituents | Charge | Molecular Formula | Stability (Half-Life) | Key Reactivity |
|---|---|---|---|---|---|
| This compound | Ethyl, pentan-3-ylidene | +1 | C₇H₁₃O⁺ | 12–18 hours (pH 7) | Electrophilic addition, resonance-stabilized |
| Methyl(prop-1-en-1-yl)oxidanium | Methyl, prop-1-en-1-yl | +1 | C₄H₇O⁺ | 2–4 hours (pH 7) | Rapid hydrolysis |
| Triethyloxidanium | Three ethyl groups | +1 | C₆H₁₅O⁺ | >24 hours (pH 7) | Base-sensitive |
| Dioxidanium (H₃O₂⁺) | None (H₃O₂⁺ core) | +1 | H₃O₂⁺ | <1 hour (aqueous) | Strongly acidic |
Key Research Findings:
Stability : this compound exhibits moderate stability due to a balance between steric protection (ethyl group) and resonance stabilization (pentan-3-ylidene) .
Reactivity: The conjugated alkene in pentan-3-ylidene enables electrophilic addition reactions, distinguishing it from non-conjugated analogs like Triethyloxidanium.
Applications : This compound’s dual hydrophobic and resonance-stabilized structure makes it a candidate for catalytic intermediates in organic synthesis, though its stability limits industrial use compared to simpler oxonium salts.
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